molecular formula C19H21N3O2 B11070159 N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide

N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide

Cat. No.: B11070159
M. Wt: 323.4 g/mol
InChI Key: MAXZJBAHQOAWEB-UHFFFAOYSA-N
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Description

N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, and a methoxymethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with benzylamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide

InChI

InChI=1S/C19H21N3O2/c1-4-18(23)22(12-15-8-6-5-7-9-15)19-17(11-20)16(13-24-3)10-14(2)21-19/h5-10H,4,12-13H2,1-3H3

InChI Key

MAXZJBAHQOAWEB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CC=CC=C1)C2=NC(=CC(=C2C#N)COC)C

Origin of Product

United States

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